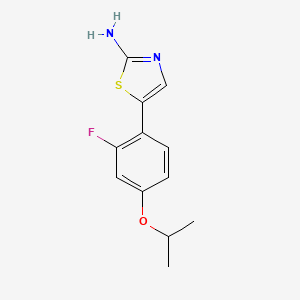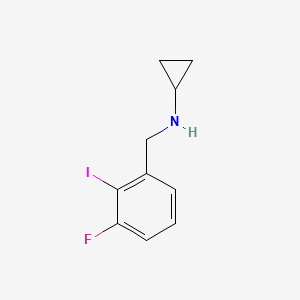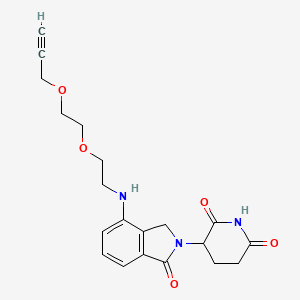
Lenalidomide-PEG2-propargyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lenalidomide-PEG2-propargyl is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a thalidomide analog with potent antineoplastic, antiangiogenic, pro-erythropoietic, and immunomodulatory properties . The addition of PEG2 (polyethylene glycol) and propargyl groups enhances its solubility and potential for targeted drug delivery, making it a valuable compound in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of Lenalidomide-PEG2-propargyl involves several steps:
Synthesis of Lenalidomide: Lenalidomide is synthesized through the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidinedione, followed by catalytic reduction using palladium on carbon (Pd/C) under hydrogen pressure.
PEGylation: The PEG2 moiety is introduced through a nucleophilic substitution reaction, where the hydroxyl group of PEG2 reacts with an activated ester derivative of lenalidomide.
Industrial production methods focus on optimizing these reactions for scalability, yield, and purity, often employing continuous flow chemistry and advanced purification techniques.
Chemical Reactions Analysis
Lenalidomide-PEG2-propargyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions, such as catalytic hydrogenation, can be used to modify the nitro groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, where functional groups like halides are replaced with nucleophiles such as amines or thiols.
Click Chemistry: The propargyl group allows for click chemistry reactions, forming stable triazole linkages with azides under copper(I) catalysis.
Common reagents include palladium on carbon (Pd/C), copper(I) catalysts, and various oxidizing and reducing agents. Major products formed from these reactions include modified lenalidomide derivatives with enhanced biological activity and solubility.
Scientific Research Applications
Lenalidomide-PEG2-propargyl has a wide range of scientific research applications:
Chemistry: The compound is used in the development of novel drug delivery systems and as a building block for synthesizing more complex molecules.
Biology: It serves as a tool for studying protein-protein interactions and cellular signaling pathways, particularly in cancer research.
Mechanism of Action
Lenalidomide-PEG2-propargyl exerts its effects through multiple mechanisms:
Antiangiogenesis: The compound inhibits the formation of new blood vessels, thereby restricting the supply of nutrients to tumors.
Protein Degradation: This compound induces the ubiquitination and proteasomal degradation of specific proteins, such as IKZF1 and IKZF3, which are essential for the survival of myeloma cells.
The molecular targets include cereblon, a substrate receptor of the CRL4 E3 ligase complex, and various signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Lenalidomide-PEG2-propargyl can be compared with other similar compounds, such as:
Thalidomide: The parent compound, known for its immunomodulatory and antiangiogenic properties but with significant teratogenic effects.
Pomalidomide: Another thalidomide analog with enhanced potency and reduced side effects compared to lenalidomide.
CC-122, CC-220, and CC-885: Novel thalidomide analogs designed for better clinical efficacy and selectivity.
This compound stands out due to its improved solubility, targeted delivery potential, and enhanced biological activity, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C20H23N3O5 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
3-[3-oxo-7-[2-(2-prop-2-ynoxyethoxy)ethylamino]-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C20H23N3O5/c1-2-9-27-11-12-28-10-8-21-16-5-3-4-14-15(16)13-23(20(14)26)17-6-7-18(24)22-19(17)25/h1,3-5,17,21H,6-13H2,(H,22,24,25) |
InChI Key |
YLCSYUDKSZPIOI-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOCCNC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


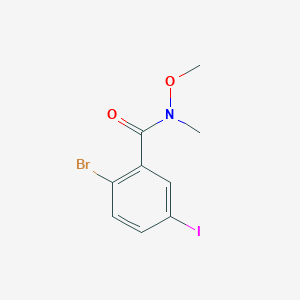
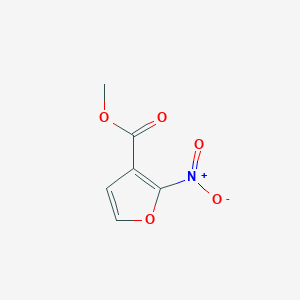
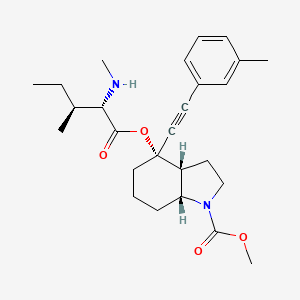
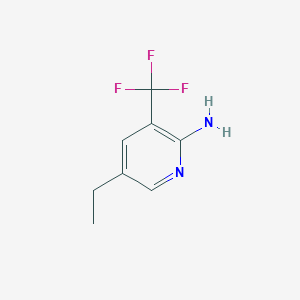
![N-methyl-2-[[5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14766201.png)
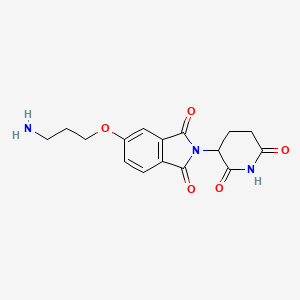
![3'-Ethyl-6-fluoro-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B14766213.png)
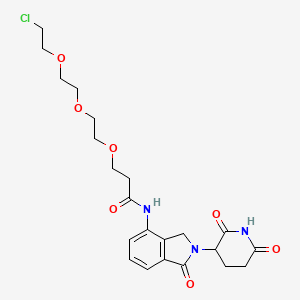
![((2R,3R)-4-(benzyloxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B14766222.png)
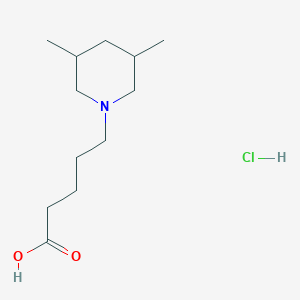
![4'-Bromo-3',5'-difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14766236.png)
![Ethyl 4'-cyano-6-iodo-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14766251.png)
